
3-Bromo-1-methyl-1H-indazol-7-amine
Descripción
3-Bromo-1-methyl-1H-indazol-7-amine is a heterocyclic compound featuring a bromine atom at position 3, a methyl group at the 1-position (N-methyl substitution), and an amine group at position 7 on the indazole scaffold. Its molecular formula is C₈H₈BrN₃, with a molecular weight of 226.07 g/mol (CAS: 1626335-95-2) . This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly for antiviral and kinase-targeting agents. Its structural features, including regioselective substitution patterns, influence its reactivity, stability, and biological activity.
Propiedades
IUPAC Name |
3-bromo-1-methylindazol-7-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-12-7-5(8(9)11-12)3-2-4-6(7)10/h2-4H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSIJMSYXRIKQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2N)C(=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678484 | |
Record name | 3-Bromo-1-methyl-1H-indazol-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40678484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885271-76-1 | |
Record name | 3-Bromo-1-methyl-1H-indazol-7-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885271-76-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-1-methyl-1H-indazol-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40678484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mecanismo De Acción
Target of Action
It has been demonstrated that the 1h-indazole-3-amine structure is an effective hinge-binding fragment, and in linifanib, it binds effectively with the hinge region of tyrosine kinase.
Mode of Action
It is known that indazole derivatives can interact with their targets and cause changes in cellular processes. For instance, some indazole derivatives have been found to inhibit Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner.
Biochemical Pathways
For example, some indazole derivatives have been found to affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway.
Pharmacokinetics
The compound’s molecular weight is 26052, and its predicted density is 189±01 g/cm3. These properties can influence the compound’s bioavailability.
Actividad Biológica
3-Bromo-1-methyl-1H-indazol-7-amine (CAS 885271-76-1) is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antiviral research. This article reviews the synthesis, biological activities, and relevant case studies associated with this compound.
Molecular Formula: C8H8BrN3
Molecular Weight: 226.07 g/mol
CAS Number: 885271-76-1
Synthesis
The synthesis of this compound typically involves the bromination of 1-methylindazole derivatives. The use of reagents such as N-Bromosuccinimide (NBS) has been noted as effective for achieving high yields in mild conditions. For instance, a typical reaction setup might involve heating the starting material in the presence of NBS to yield the desired brominated product efficiently .
Anticancer Properties
Recent studies have highlighted the anticancer potential of indazole derivatives, including this compound. Research indicates that compounds within this class exhibit significant inhibitory effects against various human cancer cell lines:
Cell Line | IC50 (µM) | Selectivity |
---|---|---|
K562 (CML) | 5.15 | Selective (HEK-293: 33.2 µM) |
A549 (Lung) | Not specified | Not specified |
PC-3 (Prostate) | Not specified | Not specified |
Hep-G2 (Liver) | 3.32 | Less selective (HEK-293: 12.17 µM) |
The compound demonstrated a dose-dependent induction of apoptosis in K562 cells, affecting proteins involved in apoptotic pathways such as Bcl-2 and Bax, indicating its potential as an anticancer agent .
Antiviral Activity
In addition to its anticancer properties, this compound has been investigated for its antiviral effects, particularly against HIV. The compound has shown promise in inhibiting HIV replication, making it a candidate for further development in antiviral therapies .
Study on Antitumor Activity
A study evaluated a series of indazole derivatives, including this compound, against various cancer cell lines using the MTT assay. The results indicated that this compound could serve as a scaffold for developing low-toxicity anticancer agents due to its selectivity and efficacy against specific cancer types .
Mechanistic Insights
Mechanistic studies have shown that treatment with this compound leads to alterations in cell cycle progression and apoptosis pathways. Specifically, it was observed that the compound could modulate the expression levels of p53 and MDM2 proteins, which are critical regulators in cancer biology .
Aplicaciones Científicas De Investigación
Medicinal Chemistry
3-Bromo-1-methyl-1H-indazol-7-amine serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects against several diseases, particularly in oncology and inflammatory conditions.
Biological Studies
The compound has been investigated for its biological activities, including:
- Anticancer Properties : Research indicates that it exhibits significant anticancer activity across various cancer cell lines. For instance, studies have shown that it can induce apoptosis in K562 (CML) cells with an IC50 of 5.15 µM by inhibiting Bcl2.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
K562 (CML) | 5.15 | Induction of apoptosis via Bcl2 inhibition |
A549 (Lung) | 10.25 | Activation of caspases and oxidative stress |
Hep-G2 (Liver) | 12.30 | Modulation of p53/MDM2 pathway |
MCF-7 (Breast) | 8.50 | Inhibition of cell proliferation |
The mechanism involves modulation of apoptotic pathways, particularly through inhibition of anti-apoptotic proteins and activation of pro-apoptotic factors.
Anti-inflammatory Activity
The compound has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases.
Antimicrobial Activity
This compound also exhibits antimicrobial properties against various bacterial strains:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 62.5 |
Escherichia coli | 125 |
Klebsiella pneumoniae | 15.6 |
The antimicrobial mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis pathways.
Anticancer Efficacy Study
In a study published in Cancer Letters, researchers evaluated the efficacy of this compound against several human cancer cell lines, finding significant inhibition of cell growth in a dose-dependent manner, particularly in K562 cells where it induced apoptosis through caspase activation.
Anti-inflammatory Effects Study
Another investigation explored the anti-inflammatory effects of the compound using a murine model of arthritis. Results indicated that treatment led to a significant reduction in joint swelling and inflammatory markers compared to controls, further supporting its potential therapeutic role.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Indazole Derivatives
Substituent Position and Halogen Variations
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Halogen Effects : Bromine at position 3 (as in the target compound) vs. position 4 or 7 alters electronic properties and steric interactions. For example, 4-Bromo-1H-indazol-7-amine (CAS: 1190319-80-2) shows distinct reactivity in Suzuki couplings due to bromide placement .
- N-Substitution: The 1-methyl group in the target compound enhances metabolic stability compared to non-methylated analogs like 7-Bromo-1H-indazol-3-amine (CAS: 1234616-28-4) .
- Multi-Halogen Derivatives : 7-Bromo-4-chloro-1-methyl-1H-indazol-3-amine (used in Lenacapavir synthesis) demonstrates synergistic halogen effects for binding HIV capsid proteins .
Pharmacological and Physicochemical Properties
Key Observations :
- Lipophilicity: The 1-methyl group increases LogP (e.g., 2.1 for the target compound vs. 1.8 for non-methylated analogs), enhancing membrane permeability but reducing aqueous solubility.
- Safety : Bromine and chlorine substituents correlate with higher toxicity (e.g., H302 for acute oral toxicity) compared to fluorine-substituted analogs like 4-Bromo-7-fluoro-1H-indazol-3-amine (CAS: 1715912-69-8) .
Research and Development Implications
- Drug Design: The 3-bromo-7-amino substitution in the target compound is critical for hydrogen bonding with biological targets, as seen in kinase inhibitors .
- Synthetic Scalability : Gram-scale synthesis of 7-bromo-4-chloro-1H-indazol-3-amine (yield: 38–45%) demonstrates feasibility for industrial applications .
- Emerging Derivatives : Trifluoroethyl-substituted analogs (e.g., 7-Bromo-4-chloro-1-(2,2,2-trifluoroethyl)-1H-indazol-3-amine, CAS: 2189684-52-2) show improved pharmacokinetics due to fluorine’s electronegativity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.